

# Application Notes and Protocols for Kinetic Modeling of [11C]GSK215083 PET Data

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## Compound of Interest

Compound Name: GSK215083

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

[11C]**GSK215083** is a positron emission tomography (PET) radioligand utilized for imaging the serotonin 6 (5-HT6) receptor in the brain.<sup>[1]</sup> This imaging tool is valuable for assessing the involvement of the 5-HT6 receptor in various disease pathophysiologies and for aiding in the development of novel drugs targeting this receptor.<sup>[1]</sup> Notably, [11C]**GSK215083** also demonstrates affinity for the 5-HT2A receptor, a characteristic that can be leveraged to study the occupancy of both receptor types.<sup>[2][3][4]</sup> This document provides detailed application notes and protocols for the kinetic modeling of [11C]**GSK215083** PET data.

## I. Quantitative Data Summary

The kinetic analysis of [11C]**GSK215083** uptake in the human brain has been thoroughly investigated to determine the most suitable modeling approaches.<sup>[2][3][4]</sup> The choice of model depends on the availability of an arterial input function.

Table 1: Recommended Kinetic Models for [11C]**GSK215083** PET Data Analysis<sup>[2][3][4]</sup>

Condition	Recommended Model	Description
Arterial Blood Input Available	Multilinear Model (MA2)	A robust method that provides reliable estimates of kinetic parameters. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
No Arterial Blood Input	Full Tissue Reference Method (FRTM)	A suitable alternative when an arterial input function cannot be obtained, using a reference region with negligible specific binding. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

The cerebellum is often considered a suitable reference region for modeling  $[11\text{C}]\text{GSK215083}$  PET data due to the low concentration of both 5-HT6 and 5-HT2A receptors.[\[5\]](#)

$[11\text{C}]\text{GSK215083}$  has been instrumental in determining the receptor occupancy of novel therapeutic agents, such as the 5-HT6 antagonist SB742457.

Table 2: 5-HT2A Receptor Occupancy by SB742457 in the Cortex Measured with  $[11\text{C}]\text{GSK215083}$  PET[\[2\]](#)[\[3\]](#)

SB742457 Dose	Mean 5-HT2A Receptor Occupancy ( $\pm$ SD)
3 mg/day	24% $\pm$ 6%
15 mg/day	35% $\pm$ 4%
35 mg/day	58% $\pm$ 19%

Studies have shown that repeated administration of SB742457 at doses of 3, 15, and 35 mg/day leads to saturation of the 5-HT6 receptors.[\[2\]](#)[\[3\]](#)[\[4\]](#)

In non-human primates, the volume of distribution ( $V_T$ ) of  $[11\text{C}]\text{GSK215083}$  varies across brain regions, consistent with the known distribution of 5-HT6 receptors.

Table 3: Regional Volume of Distribution ( $V_T$ ) of  $[11\text{C}]\text{GSK215083}$  in Non-Human Primates (Baseline Scan)[\[5\]](#)

Brain Region	Approximate VT (mL/cm <sup>3</sup> )
Putamen	~25
Cerebellum	~15

## II. Experimental Protocols

This section outlines the detailed methodologies for key experiments involving the kinetic modeling of [11C]**GSK215083** PET data.

### Protocol 1: [11C]**GSK215083** PET Imaging in Human Subjects

#### 1. Subject Preparation:

- Subjects should provide written informed consent after a thorough explanation of the procedures.[\[4\]](#)
- A physical examination, electrocardiogram, and vital signs should be recorded at screening and follow-up.[\[6\]](#)
- An intravenous cannula should be placed in an antecubital vein for radiotracer administration.[\[6\]](#)
- For studies requiring an arterial input function, a cannula should be placed in the contralateral radial artery for blood sampling.[\[6\]](#)

#### 2. Radiotracer Administration:

- [11C]**GSK215083** is administered as an intravenous bolus.

#### 3. PET Data Acquisition:

- PET scans are typically acquired for 90-120 minutes.[\[6\]](#)
- Dynamic data should be acquired in 3D mode.[\[6\]](#)
- A typical framing scheme consists of multiple frames of increasing duration (e.g., 4 x 15s, 2 x 1 min, 4 x 2 min, 2 x 5 min, 7 x 10 min).[\[6\]](#)
- Attenuation correction should be performed using a transmission scan.[\[6\]](#)

#### 4. Arterial Blood Sampling (if applicable):

- Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.

#### 5. Data Reconstruction and Analysis:

- Emission data should be corrected for decay, attenuation, randoms, scatter, and dead time. [6]
- Images are typically reconstructed using filtered backprojection.[6]
- Time-activity curves (TACs) are generated for various regions of interest (ROIs).
- Kinetic modeling is performed on the TACs using either the MA2 model with an arterial input function or the FRTM with a reference region (cerebellum).[2][3][4]

### Protocol 2: Receptor Occupancy Study

#### 1. Study Design:

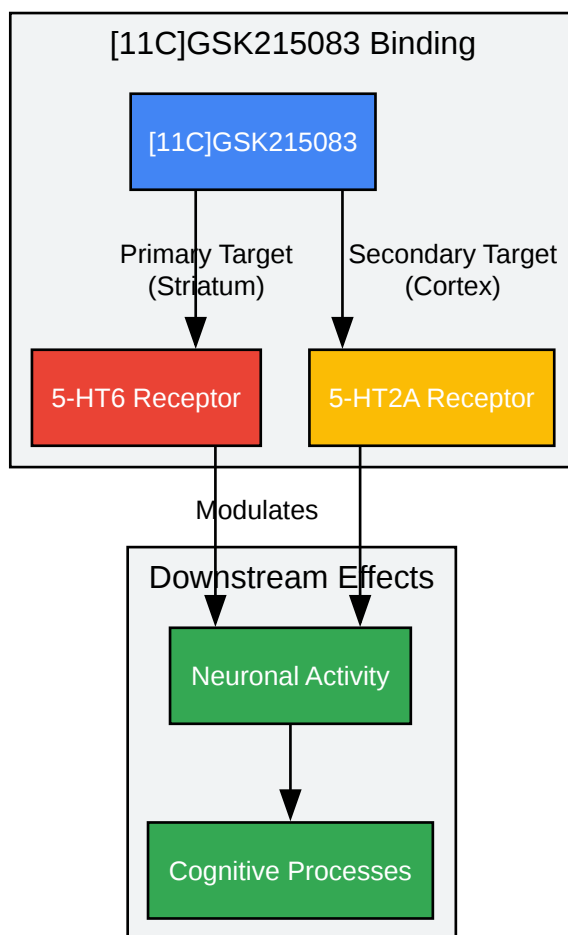
- A baseline PET scan is performed before the administration of the therapeutic agent.
- The therapeutic agent is administered at various doses.
- Follow-up PET scans are conducted at each dose level to measure receptor occupancy.

#### 2. Data Analysis:

- The binding potential (BPND) is calculated for each ROI at baseline and after drug administration.
- Receptor occupancy (Occ) is calculated using the following formula:
- $$\text{Occ (\%)} = 100 * (\text{BPND\_baseline} - \text{BPND\_drug}) / \text{BPND\_baseline}$$

## III. Visualizations

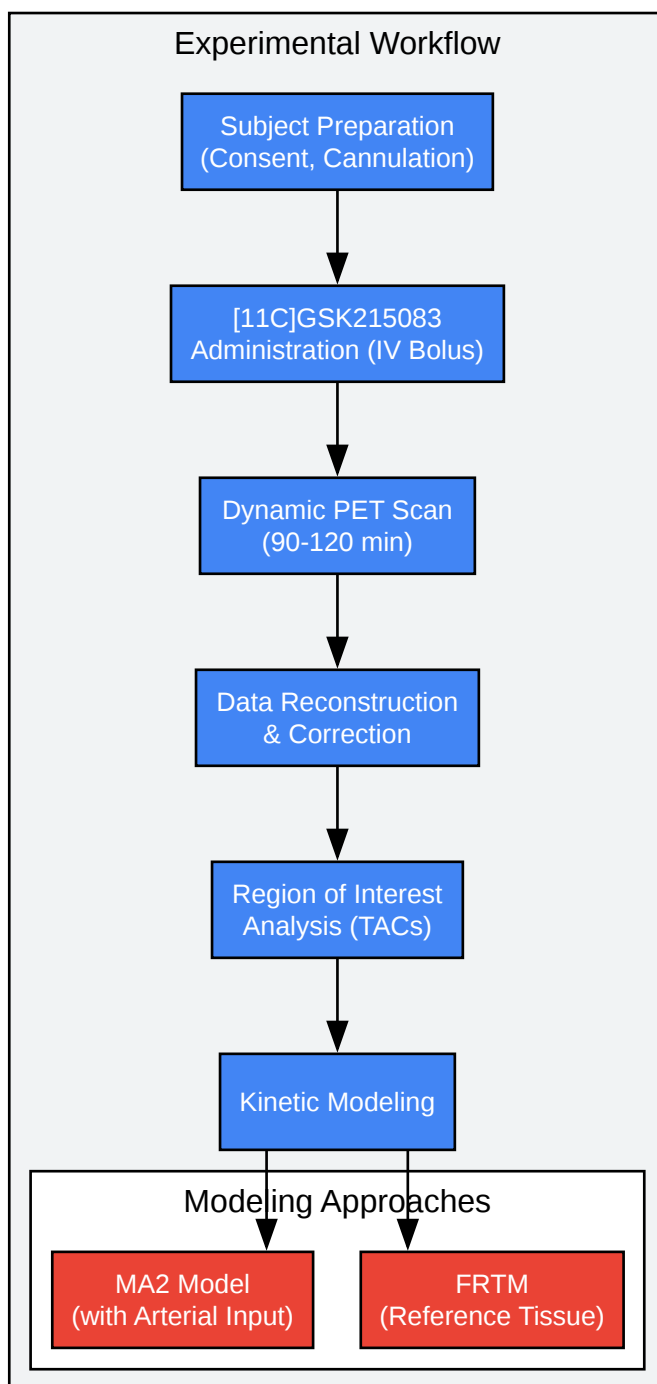
Diagram 1: [11C]**GSK215083** Signaling Pathway Context



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Caption: Binding of [11C]**GSK215083** to 5-HT6 and 5-HT2A receptors.

Diagram 2: Experimental Workflow for [11C]**GSK215083** PET Kinetic Modeling



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Caption: Workflow for kinetic modeling of **[11C]GSK215083** PET data.

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